3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
WAY-303290 is synthesized through a series of chemical reactions involving benzothiophene derivatives. The specific synthetic route and reaction conditions are detailed in patent literature . The compound is typically prepared by reacting benzothiophene with various reagents under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for WAY-303290 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 99.50% .
Chemical Reactions Analysis
Types of Reactions
WAY-303290 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to create analogs of WAY-303290.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure the desired product is obtained with high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of WAY-303290, which can be used for further research and development.
Scientific Research Applications
WAY-303290 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and behavior of benzothiophene derivatives.
Biology: Employed in research related to ionotropic glutamate receptors and their role in neurological disorders.
Medicine: Investigated for its potential therapeutic effects in treating acute and chronic neurological conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glutamate receptors
Mechanism of Action
WAY-303290 exerts its effects by acting as an antagonist of the ionotropic glutamate receptor 6 (GluR6). By binding to this receptor, the compound inhibits the receptor’s activity, which can modulate neuronal signaling and reduce excitotoxicity. This mechanism is particularly relevant in the context of neurological disorders where excessive glutamate activity is implicated .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to WAY-303290 include:
Riluzole: A glutamate release inhibitor with neuroprotective properties.
CTEP (RO4956371): A long-acting, orally bioavailable antagonist of the metabotropic glutamate receptor 5 (mGluR5).
MPEP: A selective antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Uniqueness
WAY-303290 is unique in its specific antagonistic action on the ionotropic glutamate receptor 6 (GluR6), making it a valuable tool for studying this particular receptor and its role in neurological disorders. Its high purity and well-characterized properties further enhance its utility in scientific research .
Properties
IUPAC Name |
3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPRONUHHJNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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